molecular formula C20H17NO5 B11407123 methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11407123
M. Wt: 351.4 g/mol
InChI Key: DHUGOVHZTVVGSQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves a multi-step process:

    Formation of the Chromone Core: The chromone core can be synthesized via the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields 7-hydroxy-4-methylcoumarin.

    Dimethylation: The hydroxyl group at the 7-position of the coumarin is methylated using methyl iodide and a base like potassium carbonate to form 7-methoxy-4-methylcoumarin.

    Carbonylation: The 7-methoxy-4-methylcoumarin undergoes a Friedel-Crafts acylation with phosgene to introduce the carbonyl group at the 2-position, forming 5,7-dimethyl-4-oxo-4H-chromen-2-yl chloride.

    Amidation: The final step involves the reaction of 5,7-dimethyl-4-oxo-4H-chromen-2-yl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromone ring, forming carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids at the methyl positions.

    Reduction: Alcohol derivatives at the carbonyl positions.

    Substitution: Nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Chromone derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties. It may also find applications in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, chromone derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound may also interact with DNA and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.

    5,7-Dimethyl-4-oxo-4H-chromen-2-yl chloride: An intermediate in the synthesis, used in various organic reactions.

    Methyl 2-aminobenzoate: Another precursor, commonly used in the synthesis of amides and esters.

Uniqueness

Methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-11-8-12(2)18-15(22)10-17(26-16(18)9-11)19(23)21-14-7-5-4-6-13(14)20(24)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

DHUGOVHZTVVGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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